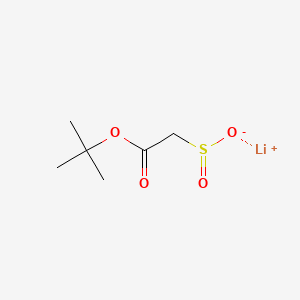

lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate

Description

Contextualization within Modern Reagent Chemistry

Lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate is situated at the intersection of several important areas of modern reagent chemistry. As a lithium salt, it is part of a broad family of organolithium compounds that are fundamental to organic synthesis, prized for their high reactivity and utility in forming carbon-carbon and carbon-heteroatom bonds. The sulfinate moiety, R-SO₂⁻, is a versatile functional group, capable of acting as a nucleophile, a precursor to electrophilic sulfur species, and, most notably, a source of radicals. The presence of the tert-butoxycarbonyl group, a bulky and electronically influential ester, introduces an additional layer of functionality, potentially modulating the reactivity of the sulfinate and offering a handle for further synthetic transformations.

The contemporary focus on sustainable and efficient chemical transformations further underscores the relevance of reagents like lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate. The development of novel reagents that can participate in catalytic cycles, radical chain reactions, and multicomponent reactions is a key objective in modern organic chemistry. The unique combination of a reactive lithium cation, a versatile sulfinate anion, and a sterically demanding ester group suggests that this compound could be a valuable asset in achieving these goals.

Historical Development and Initial Discovery

While the specific discovery of lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate is not prominently documented in the historical annals of organic chemistry, its conceptual origins can be traced back to the foundational work on sulfinic acids and their salts. The chemistry of sulfinic acids has been explored for over a century, with early investigations focusing on their synthesis and basic reactivity.

The development of organometallic chemistry in the 20th century, particularly the work on organolithium reagents, provided the impetus for exploring a wider range of lithium salts, including those of sulfinic acids. The true renaissance of sulfinate chemistry, however, has occurred more recently, with the recognition of their utility as precursors for a diverse array of synthetic transformations. The initial synthesis of a compound like lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate would likely have been a targeted effort to create a novel building block with specific reactivity profiles, leveraging the known chemistries of its constituent parts.

Significance in Electrophilic Sulfur and Radical Chemistry

The dual nature of the sulfinate group is central to its significance in organic synthesis. While the sulfur atom in a sulfinate is nucleophilic, the group can be readily converted into an electrophilic species. For instance, reaction with an oxidizing agent could generate a transient, highly reactive electrophilic sulfur intermediate capable of participating in a variety of bond-forming reactions.

However, it is in the realm of radical chemistry that sulfinate salts have truly made their mark. acs.orgnih.govresearchgate.netdigitellinc.com Sulfinates are excellent precursors to sulfonyl radicals (RSO₂•) upon oxidation, which can then participate in a wide range of radical-mediated transformations, including additions to alkenes and alkynes, and cross-coupling reactions. Furthermore, under certain conditions, sulfinate salts can undergo desulfinative reactions to generate carbon-centered radicals. In the case of lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate, this would lead to the formation of a tert-butoxycarbonylmethyl radical, a valuable intermediate for the introduction of this functional group into organic molecules. The ability to generate radicals under mild conditions is a significant advantage in modern organic synthesis, and this compound is well-positioned to contribute to this rapidly expanding field. nih.gov

Role as a Precursor in Specific Organic Transformations

The structure of lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate suggests its utility as a precursor in a variety of specific organic transformations. Its potential applications are summarized in the table below:

| Transformation | Role of Lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate | Potential Products |

| Sulfonylation | Source of the 2-(tert-butoxy)-2-oxoethane-1-sulfonyl group | β-Keto sulfones, vinyl sulfones |

| Radical Addition | Precursor to the tert-butoxycarbonylmethyl radical | Functionalized esters |

| Cross-Coupling Reactions | Coupling partner in metal-catalyzed reactions | Aryl and vinyl sulfones |

| Nucleophilic Addition | Nucleophilic sulfinate for addition to electrophiles | Sulfoxides |

As a source of the 2-(tert-butoxy)-2-oxoethane-1-sulfonyl group, this reagent could be employed in the synthesis of β-keto sulfones and vinyl sulfones, which are valuable intermediates in organic synthesis. As a precursor to the tert-butoxycarbonylmethyl radical, it could be used in radical addition reactions to introduce the tert-butoxycarbonylmethyl moiety into a wide range of organic substrates. Furthermore, its participation in metal-catalyzed cross-coupling reactions would provide a direct route to aryl and vinyl sulfones bearing the tert-butoxycarbonyl group.

Overview of Current Research Landscape and Academic Interest

The current research landscape in organic synthesis is characterized by a strong interest in the development of novel reagents and methodologies that enable the efficient and selective synthesis of complex molecules. While specific academic interest in lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate is not yet widespread, the broader field of sulfinate chemistry is experiencing a surge in research activity. rsc.orgrsc.orgresearchgate.net

Recent publications have highlighted the versatility of sulfinate salts in a variety of transformations, including photoredox catalysis, electrosynthesis, and late-stage functionalization of complex molecules. researchgate.netrsc.org The unique structural features of lithium (1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate make it an attractive target for further investigation within this context. The interplay between the lithium cation, the sulfinate anion, and the tert-butoxycarbonyl group is likely to give rise to novel reactivity patterns that could be exploited in the development of new synthetic methods. As the demand for sophisticated molecular architectures continues to grow, it is anticipated that academic and industrial researchers will increasingly turn their attention to unexplored reagents like this one, unlocking its full potential in contemporary organic synthesis.

Properties

IUPAC Name |

lithium;2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S.Li/c1-6(2,3)10-5(7)4-11(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQLUYHFLOAAFJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)CS(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11LiO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium 1+ 2 Tert Butoxy 2 Oxoethane 1 Sulfinate

Established Synthetic Routes and Precursors

The construction of the target sulfinate relies on the formation of a carbon-sulfur bond and the subsequent establishment of the sulfinate functionality. The primary precursors would be molecules that can provide the 2-(tert-butoxy)-2-oxoethane moiety and a sulfur-containing reagent.

Synthesis from Sulfonyl Chlorides and Alkoxides

A prevalent method for the synthesis of sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.govresearchgate.net For the target molecule, the required precursor would be 2-(tert-butoxy)-2-oxoethane-1-sulfonyl chloride. This precursor can be reacted with a reducing agent in the presence of a lithium salt. A common reducing agent for this transformation is sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. nih.gov

The proposed reaction would proceed as follows:

Preparation of the Sulfonyl Chloride Precursor: 2-(tert-butoxy)-2-oxoethane-1-sulfonyl chloride can be synthesized from the corresponding thiol, tert-butyl 2-mercaptoacetate, through oxidative chlorination. Reagents such as chlorine in the presence of water or a mixture of hydrogen peroxide and thionyl chloride can be employed for this conversion. organic-chemistry.org

Reduction to the Sulfinate: The synthesized sulfonyl chloride is then reduced. A typical procedure involves treating the sulfonyl chloride with a mixture of sodium sulfite and sodium bicarbonate in water. nih.gov To obtain the desired lithium salt, the resulting sodium sulfinate can be converted to the lithium salt via ion exchange or by precipitation with a soluble lithium salt like lithium chloride in a suitable solvent.

Alternatively, a direct one-pot reductive esterification approach, although more commonly used for sulfinate esters, could potentially be adapted. This would involve the reaction of the sulfonyl chloride with a reducing agent like triphenylphosphine (B44618) in the presence of a lithium alkoxide source, though this is less conventional for the synthesis of sulfinate salts. nih.gov

Routes involving Sulfur Dioxide Insertion Reactions

The insertion of sulfur dioxide (SO₂) into a carbon-metal bond is a direct and efficient method for the formation of sulfinates. ethernet.edu.etresearchgate.net This approach avoids the need to handle potentially unstable sulfonyl chlorides. For the synthesis of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, this would involve the generation of an organometallic reagent derived from tert-butyl acetate (B1210297).

The proposed synthetic route is as follows:

Formation of the Organometallic Reagent: An organolithium or Grignard reagent of tert-butyl acetate is required. This can be achieved by deprotonation at the alpha-carbon of tert-butyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). wikipedia.org This generates lithium 2-(tert-butoxy)-2-oxoethanide.

Sulfur Dioxide Insertion: Gaseous sulfur dioxide or a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is then introduced into the solution of the organometallic reagent. ethernet.edu.etchemistryviews.org The organometallic compound nucleophilically attacks the sulfur atom of SO₂, leading to the formation of the lithium sulfinate.

This method is advantageous as it is often a one-pot reaction and can be performed under mild conditions. organic-chemistry.org

Preparation via Organolithium Intermediates

This route is closely related to the sulfur dioxide insertion method but focuses on the generation and reactivity of the specific organolithium intermediate. Organolithium reagents are highly reactive and are excellent nucleophiles, making them suitable for the formation of the C-S bond. wikipedia.orglibretexts.org

The key steps in this proposed synthesis are:

Generation of the Lithiated Ester: Tert-butyl acetate is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), in an anhydrous aprotic solvent like THF at a low temperature. wikipedia.org This deprotonation is regioselective, occurring at the carbon alpha to the carbonyl group.

Reaction with a Sulfur Electrophile: The resulting lithium enolate can then be reacted with sulfur dioxide as described in the previous section. The reaction is typically rapid, even at low temperatures. acs.org

The success of this method relies on the careful control of reaction conditions, particularly temperature, to avoid side reactions of the highly reactive organolithium intermediate. odu.edu

Optimization of Reaction Conditions for Synthesis

The yield and purity of the target compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and pressure is crucial for an efficient synthesis.

Solvent Effects in Synthesis

The choice of solvent plays a critical role in all the proposed synthetic routes.

For Synthesis from Sulfonyl Chlorides: In the reduction of sulfonyl chlorides, a biphasic system of water and an organic solvent can be employed to facilitate the reaction and subsequent extraction of the product. The solubility of the starting materials and the final salt will dictate the optimal solvent system.

For SO₂ Insertion and Organolithium Routes: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for the formation and reaction of organolithium reagents. wikipedia.org THF is generally preferred due to its ability to solvate and stabilize the organolithium intermediates, which can exist as aggregates. researchgate.net The use of polar aprotic solvents can significantly influence the reactivity of the organolithium species. The solubility of sulfur dioxide is also a factor, with SO₂ being soluble in many organic solvents. rsc.orgwikipedia.org

Below is a table illustrating the potential effect of different solvents on the yield of a hypothetical sulfinate synthesis via an organolithium intermediate.

| Solvent | Relative Dielectric Constant | Typical Yield (%) | Notes |

|---|---|---|---|

| Hexane | 1.9 | Low | Poor solubility and stabilization of the organolithium intermediate. |

| Diethyl Ether | 4.3 | Moderate | Good for initial formation, but can be reactive with some organolithiums at higher temperatures. |

| Tetrahydrofuran (THF) | 7.6 | High | Excellent for stabilizing organolithium reagents and promoting reactivity. |

| Dioxane | 2.2 | Moderate-High | Can be used, but THF is often superior. |

Temperature and Pressure Optimization

Temperature is a critical parameter, especially when working with thermally sensitive organolithium intermediates.

Generation of Organolithium Reagents: The formation of the lithiated ester from tert-butyl acetate requires very low temperatures, typically -78 °C, to prevent side reactions such as self-condensation of the ester. odu.eduacs.org

Sulfur Dioxide Insertion: The reaction of the organolithium with sulfur dioxide is also conducted at low temperatures, with a gradual warming to room temperature to ensure the reaction goes to completion. ethernet.edu.et

Reduction of Sulfonyl Chlorides: The reduction of sulfonyl chlorides with sodium sulfite is often carried out at elevated temperatures, for instance, 70-80 °C, to increase the reaction rate. nih.gov

Pressure is generally not a significant variable in these syntheses, as they are typically carried out at atmospheric pressure. However, when using gaseous sulfur dioxide, a closed system with a slight positive pressure might be employed to ensure efficient reaction.

The following table provides a hypothetical representation of the effect of temperature on the yield of the target compound in a synthesis involving an organolithium intermediate.

| Temperature (°C) | Yield (%) | Observations |

|---|---|---|

| -100 | Low | Reaction rate is very slow. |

| -78 | High | Optimal temperature for the formation and reaction of the organolithium intermediate, minimizing side reactions. |

| -40 | Moderate | Increased rate of side reactions, such as decomposition of the organolithium reagent. |

| 0 | Very Low | Significant decomposition and side product formation. |

Stoichiometric Control and Yield Enhancement Strategies

Precise control over the stoichiometry of reagents is paramount for maximizing the yield and minimizing the formation of byproducts. The initial step, the deprotonation of tert-butyl acetate, requires careful management of the base.

Stoichiometric Control: The generation of the lithium enolate of tert-butyl acetate is typically performed at cryogenic temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). A slight excess of LDA (typically 1.05 to 1.1 equivalents) is often employed to ensure the complete conversion of the ester to its enolate form. Incomplete deprotonation can lead to side reactions, such as self-condensation of the ester.

Following enolate formation, the introduction of sulfur dioxide is the critical step for forming the sulfinate. Gaseous SO2 can be bubbled through the reaction mixture, or a pre-condensed liquid SO2 can be added. Alternatively, a solid SO2 surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used for easier handling. nih.gov Stoichiometrically, at least one equivalent of SO2 is required. A modest excess is often used to drive the reaction to completion and consume all of the highly reactive lithium enolate.

Temperature Control: Organolithium reagents and intermediates are highly reactive and often thermally unstable. researchgate.netresearchgate.net Maintaining a low temperature (typically -78 °C) throughout the deprotonation and sulfinylation steps is crucial to prevent decomposition and unwanted side reactions.

Reagent Addition Rate: Slow, controlled addition of the base (LDA) to the ester solution helps to manage the exothermic nature of the deprotonation. Similarly, the subsequent introduction of sulfur dioxide must be carefully controlled to prevent localized overheating.

Anhydrous Conditions: Organolithium reagents react rapidly with protic sources, including water. nih.govlibretexts.org Therefore, all glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching the base and the enolate intermediate. The reaction is typically conducted under an inert atmosphere of argon or nitrogen.

Solvent Choice: Tetrahydrofuran (THF) is a common solvent for such reactions as it effectively solvates the lithium cation, which can enhance reactivity. saylor.org

A summary of key reaction parameters is presented in the table below.

| Parameter | Recommended Condition | Rationale |

| Base Stoichiometry | 1.05 - 1.1 equivalents of LDA | Ensures complete formation of the lithium enolate. |

| SO₂ Stoichiometry | >1.0 equivalent | Drives the sulfinylation reaction to completion. |

| Temperature | -78 °C | Minimizes decomposition of intermediates and side reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric water and oxygen. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility and solvating properties for lithium species. |

Advanced Purification and Isolation Techniques for Research Scale

The crude product obtained from the synthesis is a lithium salt, which will likely be contaminated with unreacted starting materials, byproducts, and inorganic salts. A multi-step purification strategy is typically required to isolate the compound at high purity for research purposes.

Chromatographic Methods

The ionic nature of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate makes traditional normal-phase silica (B1680970) gel chromatography challenging due to strong, potentially irreversible interactions. biotage.com

Reverse-Phase Chromatography: High-performance liquid chromatography (HPLC) using a reverse-phase column (e.g., C18) is a more suitable option. researchgate.net Since sulfinates can be highly polar, an aqueous mobile phase, often with a buffer to control pH, is used. biotage.comnih.gov The retention can be modulated by adjusting the ratio of an organic modifier like acetonitrile (B52724) or methanol. For highly polar sulfinates that exhibit poor retention, ion-pairing liquid chromatography (IPLC) can be employed. This technique involves adding an ion-pairing reagent to the mobile phase to enhance the retention of the ionic analyte on the non-polar stationary phase. nih.gov

Solid-Phase Extraction (SPE): SPE can be a valuable technique for preliminary purification or sample concentration. researchgate.netorganomation.com A reverse-phase sorbent (like C18) could be used to retain the target compound from an aqueous solution while allowing more polar inorganic salts to pass through. The desired product is then eluted with a stronger, more organic solvent.

Recrystallization Strategies

Recrystallization is a powerful technique for purifying crystalline solid salts. google.com The key is to identify a suitable solvent or solvent system.

Single-Solvent Recrystallization: A polar, aprotic solvent in which the lithium sulfinate has high solubility at an elevated temperature but low solubility at room temperature or below would be ideal. Examples could include acetonitrile or ethyl acetate.

Multi-Solvent Recrystallization: A more common approach involves dissolving the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol (B145695) or acetonitrile) and then slowly adding a less polar "anti-solvent" (e.g., diethyl ether or hexane) until turbidity is observed. google.com Cooling this mixture slowly allows for the formation of high-purity crystals. The process of forming a solvate complex and then removing the solvent under vacuum is another established method for purifying lithium salts. google.com

Solvent Extraction Techniques

Liquid-liquid extraction is primarily used to remove impurities based on their differential solubilities in two immiscible liquid phases. organomation.com

After quenching the reaction, an aqueous workup is typically performed. The desired lithium sulfinate salt, being polar and ionic, is expected to reside in the aqueous phase. This allows for the removal of non-polar organic impurities (such as unreacted tert-butyl acetate or byproducts from side reactions) by washing the aqueous layer with a non-polar organic solvent like hexane, diethyl ether, or dichloromethane. nih.govacs.org This process is effective for removing greasy residues but will not remove other water-soluble impurities.

Scalability Considerations for Laboratory Synthesis

Transitioning the synthesis from a milligram to a multi-gram or kilogram laboratory scale introduces several challenges, primarily related to reaction management and safety. researchgate.net

Heat Transfer: Organolithium reactions are often highly exothermic. acs.org On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inadequate cooling can lead to a runaway reaction and significant byproduct formation. The use of specialized reactors with efficient cooling systems and monitoring of the internal temperature is critical. mt.com

Reagent Handling: Handling larger quantities of pyrophoric reagents like n-butyllithium (used to prepare LDA) and moisture-sensitive compounds requires stringent safety protocols and specialized equipment. nih.gov

Mixing: Efficient mixing becomes more difficult in larger reactors. Poor mixing can lead to localized "hot spots" and areas of high reagent concentration, resulting in reduced yields and increased impurities. researchgate.net

Flow Chemistry: Continuous flow reactors offer a modern solution to many scalability challenges. researchgate.net By performing the reaction in a small-volume, continuously flowing stream, excellent heat transfer and precise control over reaction time and stoichiometry can be achieved. This technology significantly improves the safety profile for handling highly reactive organolithium intermediates and is becoming a preferred method for scaling up such processes. acs.orgresearchgate.net

Green Chemistry Approaches in Synthetic Design

Incorporating principles of green chemistry into the synthesis of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate can help minimize its environmental impact. nih.govresearchgate.net

Alternative Solvents: While THF and other ether-based solvents are highly effective for organolithium chemistry, they are not considered environmentally benign. Research into performing organometallic reactions in more sustainable solvents is ongoing, although finding direct replacements that maintain high reactivity and stability is challenging. thieme-connect.com

Atom Economy: The proposed synthesis has good atom economy in the key bond-forming steps. Optimizing stoichiometry to use minimal excess of reagents further improves this and reduces waste.

Safer Reagents: Using a solid, stable SO2 surrogate like DABSO instead of gaseous sulfur dioxide can improve handling safety and ease of use. nih.gov

Energy Efficiency: Organolithium reactions often require cryogenic temperatures, which is energy-intensive. Developing reaction conditions that can be performed at higher temperatures without sacrificing yield or selectivity is a key goal. Flow chemistry can sometimes allow for reactions to be run at less extreme temperatures due to superior heat control. researchgate.net

Mechanochemistry: A novel, solvent-free approach involves the use of mechanochemistry (ball-milling) to generate organolithium reagents. eurekalert.org This emerging technique could potentially eliminate the need for large volumes of hazardous organic solvents, representing a significant advancement in green synthesis.

Reactivity and Mechanistic Investigations of Lithium 1+ 2 Tert Butoxy 2 Oxoethane 1 Sulfinate

General Reactivity Patterns

The reactivity of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is primarily dictated by the sulfinate functional group, which is known to exhibit a range of behaviors, including acting as a nucleophile and a precursor to radical species.

Nucleophilic Reactivity

The sulfinate anion, [CH₂(C(O)O-t-Bu)SO₂]⁻, is anticipated to be a soft nucleophile, with the primary site of nucleophilic attack being the sulfur atom. This is a general characteristic of sulfinate ions. The presence of the adjacent tert-butoxycarbonyl group may influence the nucleophilicity through steric and electronic effects.

Expected Nucleophilic Reactions:

Alkylation: The sulfinate is expected to react with alkyl halides (R-X) in a nucleophilic substitution reaction to form sulfones. The reaction would proceed via an SN2 mechanism, where the sulfinate anion displaces the halide leaving group.

Michael Addition: As a soft nucleophile, the sulfinate anion could potentially undergo Michael addition to α,β-unsaturated carbonyl compounds. This would involve the conjugate addition of the sulfinate to the β-carbon of the unsaturated system.

Reactions with Epoxides: Nucleophilic attack of the sulfinate on the carbon atom of an epoxide ring would lead to ring-opening and the formation of a β-hydroxysulfone.

The table below summarizes the expected products from the nucleophilic reactions of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate with various electrophiles.

| Electrophile | Expected Product | Reaction Type |

| Alkyl Halide (R-X) | R-SO₂-CH₂(C(O)O-t-Bu) | SN2 Alkylation |

| α,β-Unsaturated Ketone | R-C(O)-CH(SO₂-CH₂(C(O)O-t-Bu))-CH₂-R' | Michael Addition |

| Epoxide | HO-CH(R)-CH₂-SO₂-CH₂(C(O)O-t-Bu) | Ring-opening |

Note: The regioselectivity of the epoxide ring-opening would depend on the substitution pattern of the epoxide and the reaction conditions.

Electrophilic Reactivity (if applicable to the sulfinate)

The sulfinate group itself is generally not considered electrophilic. The sulfur atom is in a +2 oxidation state and possesses a lone pair of electrons, making it electron-rich. Therefore, direct attack of a nucleophile on the sulfur atom of the sulfinate is unlikely under normal conditions.

However, it is conceivable that under specific oxidative conditions, the sulfinate could be converted to a more electrophilic species, such as a sulfonyl halide, which would then be susceptible to nucleophilic attack. This, however, represents a transformation of the sulfinate rather than its inherent electrophilic reactivity.

Radical Generation Potential

Sulfinates are well-known precursors for the generation of sulfonyl radicals (RSO₂•) under oxidative conditions. The oxidation of the sulfinate anion can be achieved using various chemical oxidants or through electrochemical methods. For lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, one-electron oxidation would lead to the formation of the corresponding sulfonyl radical.

Potential Methods for Radical Generation:

Chemical Oxidation: Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN), manganese(III) acetate (B1210297), or peroxides could potentially oxidize the sulfinate to generate the sulfonyl radical.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from sulfinates. In the presence of a suitable photocatalyst and light, single-electron transfer from the sulfinate can occur.

The generated sulfonyl radical, •SO₂-CH₂(C(O)O-t-Bu), would be expected to participate in various radical reactions, including addition to alkenes and alkynes, and radical cyclizations.

Mechanistic Pathways of Key Reactions

Pericyclic Reactions involving Sulfinate Elimination

While not a common reaction pathway for all sulfinates, certain structural motifs can facilitate pericyclic reactions involving the elimination of a sulfinate group. These reactions are typically concerted, proceeding through a cyclic transition state. For a compound like lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, such a reaction would likely require prior modification of the molecule to introduce a suitable framework for a pericyclic elimination.

A hypothetical example could involve the thermal elimination of the sulfinate from a precursor that can adopt a cyclic conformation, leading to the formation of a new double bond. The feasibility and stereochemistry of such a reaction would be governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Radical Initiated Processes

The generation of the •SO₂-CH₂(C(O)O-t-Bu) radical opens up a variety of mechanistic pathways. A common process involves the addition of this sulfonyl radical to a carbon-carbon multiple bond.

Mechanism of Radical Addition to an Alkene:

Initiation: Generation of the sulfonyl radical from lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate via oxidation.

Propagation:

The sulfonyl radical adds to the double bond of an alkene, forming a new carbon-centered radical.

This new radical can then abstract a hydrogen atom from a suitable donor or participate in further reactions, such as cyclization or reaction with another molecule, to propagate the radical chain.

Termination: Combination of two radical species to form a stable, non-radical product.

The regioselectivity of the initial radical addition would be influenced by the stability of the resulting carbon-centered radical.

The following table outlines the key intermediates in a hypothetical radical addition reaction.

| Step | Intermediate | Description |

| Initiation | •SO₂-CH₂(C(O)O-t-Bu) | Sulfonyl radical |

| Propagation | R-CH(•)-CH₂(SO₂-CH₂(C(O)O-t-Bu)) | Carbon-centered radical adduct |

| Termination | Dimerized or disproportionated products | Stable, non-radical species |

Ligand Exchange Mechanisms

The reactivity of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is significantly influenced by ligand exchange processes, which can occur through various mechanisms, primarily associative, dissociative, and interchange pathways. libretexts.org The specific mechanism is dictated by factors such as the nature of the solvent, the concentration of the reacting species, and the electronic and steric properties of the ligands involved.

In associative (A) mechanisms, an intermediate with an increased coordination number is formed, while dissociative (D) mechanisms involve the initial loss of a ligand to form a lower-coordinate intermediate. The interchange mechanism (I) is a concerted process where the incoming ligand enters and the outgoing ligand departs simultaneously, which can be further classified as associative-interchange (Ia) or dissociative-interchange (Id) depending on the degree of bond formation and bond breaking in the transition state. libretexts.org

Studies on solvated lithium cations have shown that the ligand exchange mechanism can be elucidated using techniques like NMR spectroscopy. For instance, research on lithium ions solvated by dimethylsulfoxide (DMSO) suggests a limiting associative (A) mechanism for ligand exchange. researchgate.net While not specific to the tert-butoxy-2-oxoethane-1-sulfinate ligand, these studies provide a foundational understanding of the types of exchange processes that the lithium cation can undergo.

Role of Lithium Counterion in Reaction Mechanism and Aggregation

Organolithium compounds are known to exist as aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation affects their reactivity. princeton.edu The lithium cation's ability to coordinate with solvent molecules and other reagents can modulate the structure of these aggregates and, consequently, the availability of the reactive species. While direct studies on the aggregation of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate are not widely reported, the general principles of organolithium chemistry suggest that the lithium counterion is integral to its structure and reactivity. princeton.edu

The interaction between the lithium cation and the solvent can also impact reaction mechanisms. For example, in reactions involving lithium salts, the solvation of the lithium cation can influence ion-pairing and the reactivity of the anion. researchgate.net

Kinetic and Thermodynamic Studies of Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is essential for controlling reaction outcomes and optimizing synthetic procedures.

The determination of reaction rates for transformations of this sulfinate would typically involve monitoring the change in concentration of reactants or products over time using spectroscopic techniques such as NMR or UV-Vis spectroscopy. The rate law, which expresses the reaction rate as a function of reactant concentrations, can then be determined. For solid-state reactions involving lithium compounds, thermogravimetric and differential thermal analysis (TG-DTA) can be employed to study reaction kinetics. researchgate.net

The activation energy (Ea), which represents the minimum energy required for a reaction to occur, can be calculated from the temperature dependence of the reaction rate constant using the Arrhenius equation. Experimental determination of rate constants at different temperatures allows for the calculation of Ea, providing insight into the energy barrier of the reaction.

Equilibrium constants (Keq) provide a measure of the extent to which a reaction proceeds to completion. For reversible reactions involving lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, the equilibrium constant can be determined by measuring the concentrations of reactants and products at equilibrium. Thermodynamic modeling and analysis can also be used to predict the feasibility and product distribution of reactions involving lithium compounds. mdpi.comresearchgate.net

Intermediates and Transition State Characterization

The elucidation of reaction mechanisms often involves the characterization of transient intermediates and transition states. For reactions involving sulfinates and organolithium compounds, these species can be highly reactive and short-lived.

Computational chemistry, specifically density functional theory (DFT) calculations, has become a powerful tool for studying reaction mechanisms, including the structures and energies of intermediates and transition states. researchgate.net For example, in the context of lithium-sulfur batteries, computational studies have been used to investigate the complex reaction network of sulfur reduction, identifying various lithium polysulfide intermediates. ucla.edu

Spectroscopic techniques, such as low-temperature NMR, can sometimes be used to directly observe and characterize reactive intermediates in organolithium reactions. Furthermore, trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product, can provide indirect evidence for the existence of specific intermediates.

While direct experimental characterization of intermediates and transition states for reactions of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is challenging, a combination of kinetic studies, computational modeling, and analogy to related systems can provide a detailed picture of the reaction pathways.

Spectroscopic Detection of Intermediates

A thorough search of scientific databases reveals no specific studies employing spectroscopic techniques to detect reaction intermediates involving lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate. While techniques such as NMR, IR, and mass spectrometry are standard for such investigations in organometallic chemistry, their application to this specific sulfinate salt has not been documented in the available literature.

Trapping Experiments for Reactive Species

There is no published research detailing trapping experiments designed to identify and characterize reactive species generated from lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate. Such experiments are crucial for understanding reaction mechanisms, particularly for short-lived radical or anionic species, but have not been reported for this compound.

Computational Validation of Transition States

No computational studies, such as those using Density Functional Theory (DFT), have been found in the scientific literature that focus on validating the transition states in reactions of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate. These theoretical calculations are essential for corroborating experimental findings and providing deeper insight into reaction pathways, but they have not been applied to this specific molecule in published research.

Applications of Lithium 1+ 2 Tert Butoxy 2 Oxoethane 1 Sulfinate in Organic Transformations

Sulfur Dioxide (SO2) Extrusion Reactions

Sulfur dioxide extrusion from sulfinate derivatives is a known method for forming new chemical bonds. This process typically involves the elimination of SO2 to generate a reactive intermediate.

Synthesis of Alkenes via Elimination

While direct evidence for lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is unavailable, a related and well-known reaction, the Ramberg–Bäcklund reaction, utilizes an α-halo sulfone which undergoes base-induced elimination to form an alkene through the extrusion of sulfur dioxide. wikipedia.org This reaction proceeds via an unstable episulfone intermediate that decomposes to the corresponding alkene. wikipedia.org This general principle suggests that, if appropriately functionalized (e.g., with a suitable leaving group), a sulfinate like the one could theoretically be a precursor to a sulfone that could participate in such a transformation.

Formation of Other Sulfur-containing Compounds

Sulfinates are versatile intermediates in organosulfur chemistry. nih.gov They can be derived from various sulfur functional groups and can be transformed into other chiral sulfur-containing pharmacophores. nih.gov For instance, alkyl sulfinates can serve as radical precursors, which upon single electron oxidation and loss of sulfur dioxide, generate alkyl radicals. nih.gov These radicals can then be used to functionalize a range of molecules. nih.gov

Functionalization of Organic Molecules

The functionalization of organic molecules using sulfinate salts is a broad area of research, leveraging their ability to act as sources of various functional groups.

Introduction of Sulfonyl Groups (if formed in situ or post-reaction)

Sulfinate salts are common precursors to sulfones. researchgate.net The oxidation of sulfinates is a direct route to the formation of sulfonyl groups. nih.gov For example, palladium-catalyzed sulfination of aryl and heteroaryl halides provides access to a wide range of aryl and heteroaryl sulfinates, which can then be converted to sulfones and sulfonamides. researchgate.net While this demonstrates a general pathway, the specific utility of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate in this context is not documented.

C-C Bond Formation Methodologies

The role of lithium compounds in C-C bond formation is well-established, particularly with organolithium reagents. researchgate.net For instance, lithium anions have been shown to catalyze the C-C coupling reaction of two benzene (B151609) molecules to form a biphenyl (B1667301) molecule. nih.govresearchgate.net In the context of sulfinates, some palladium-catalyzed cross-coupling reactions of heterocyclic sulfinates with aryl and heteroaryl halides can lead to the formation of biaryl compounds. cam.ac.uk However, there is no specific data on the use of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate in such C-C bond-forming methodologies.

Heterocycle Synthesis

Chiral sulfinamides, which are structurally related to sulfinates, are widely used as chiral auxiliaries in the stereoselective synthesis of N-heterocycles. nih.gov For example, enantiopure tert-butanesulfinamide is a key reagent in the asymmetric synthesis of structurally diverse piperidines, pyrrolidines, and azetidines. nih.gov While this highlights the importance of the sulfinamide functional group in heterocycle synthesis, the direct application of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate in this area has not been reported. The synthesis of heteroaryl sulfinates has been described as a route to access medicinally relevant bis-heteroaryl motifs through palladium-catalyzed cross-coupling reactions. acs.org

Based on a comprehensive review of available scientific literature, there is no specific information regarding the applications of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate in the context of the requested outline. Searches for this particular compound in relation to organometallic chemistry, stereoselective transformations, and green chemical synthesis did not yield any relevant research findings.

Therefore, it is not possible to provide an article on the "" as described in the prompt. The subsequent sections and subsections of the requested article outline—including its role as a ligand in transition metal catalysis, a precursor for other organometallic reagents, and its applications in enantioselective and diastereoselective synthesis and green chemistry—cannot be addressed due to the absence of specific data for this compound.

Green Chemical Synthesis Applications

Solvent-Free Reactions

Solvent-free, or neat, reaction conditions are increasingly sought after in organic synthesis due to their environmental benefits, often leading to improved reaction rates, higher yields, and simplified purification processes. Sulfinate salts have demonstrated considerable utility in such conditions.

One notable application is the synthesis of β-sulfonyl styrenes. A sequential one-pot reaction has been developed for the synthesis of these compounds through a polyphosphoric acid (PPA)-catalyzed 1,1-diacetoxylation of arylacetaldehydes with acetic anhydride, followed by deacetoxylative sulfonylation with sodium sulfinates under solvent-free conditions. This method has proven effective for a range of arylacetaldehydes and various aryl and alkyl sulfinates, yielding the desired vinyl sulfones in good to high yields on a gram scale. nih.gov

Another example of solvent-free applications involves the iodine-catalyzed oxidative sulfenylation of disulfides with sulfinates at room temperature, which can proceed in the absence of a solvent to produce unsymmetrical thiosulfonates. nih.gov

The following table summarizes representative solvent-free reactions involving sulfinate salts, which could be analogous to the reactivity of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate.

| Reactants | Reagent/Catalyst | Product | Yield (%) |

| Arylacetaldehyde, Acetic Anhydride, Sodium Sulfinate | Polyphosphoric Acid (PPA) | β-sulfonyl styrene | Good to High |

| Disulfide, Sodium Sulfinate | Iodine (I₂) | Unsymmetrical thiosulfonate | Good to High |

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is highly advantageous due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Sulfinates have been successfully employed in various aqueous-phase reactions, highlighting their potential as robust reagents in green chemistry.

For instance, a catalyst-free method for the synthesis of thiosulfonates and 3-sulfenylindoles from sodium sulfinates has been developed in water. researchgate.net This approach offers an environmentally benign and efficient route to these sulfur-containing compounds. Furthermore, the oxidative-sulfonylation of tertiary amines with sodium sulfinates can be achieved in water through the cleavage of a C–N bond, facilitated by iodine and t-butyl hydroperoxide (TBHP), to yield sulfonamides. nih.gov

Transition metal-free coupling of sodium sulfinates with vinyl halides has also been reported to proceed in water with catalytic amounts of an acid and a phase-transfer catalyst, suggesting an addition–elimination mechanism. thieme-connect.com Additionally, a Brønsted acid-mediated addition of sodium sulfinates to N-allenyl derivatives in aqueous conditions provides an efficient pathway to allylic sulfones. chemrxiv.org

The table below illustrates examples of reactions with sulfinate salts conducted in an aqueous medium.

| Reactants | Reagent/Catalyst | Product | Yield (%) |

| Sodium Sulfinate | None | Thiosulfonate | Not specified |

| Tertiary Amine, Sodium Sulfinate | Iodine (I₂), t-Butyl Hydroperoxide (TBHP) | Sulfonamide | Good to High |

| Vinyl Halide, Sodium Sulfinate | Acid, Phase-Transfer Catalyst | Vinyl Sulfone | Not specified |

| N-Allenyl Derivative, Sodium Sulfinate | Trifluoroacetic Acid (TFA) | Allylic Sulfone | Good |

Catalyst-Free Transformations

The development of catalyst-free reactions is a significant goal in synthetic chemistry, as it simplifies reaction procedures, reduces costs, and minimizes toxic waste. Sulfinate salts have been shown to participate in several transformations that proceed efficiently without the need for a catalyst.

A notable example is the synthesis of diaryl sulfones from the reaction of diaryliodonium salts with a range of aryl and heteroaryl sulfinates. rsc.org This reaction proceeds in the absence of any reagent or catalyst to furnish the desired sulfones in satisfactory yields. In cases of unsymmetrical diaryliodonium salts, the bulkier aryl moiety is selectively transferred.

Furthermore, a metal-free synthesis of vinyl sulfones has been achieved by reacting 1,2-dibromides with sodium sulfinates in DMF at 80 °C. This catalyst-free coupling proceeds rapidly to form (E)-vinyl sulfones in good yields. rsc.org The visible-light-mediated, metal-free synthesis of vinyl sulfones from aryl sulfinates and alkenes using eosin (B541160) Y as a photoredox catalyst also represents a catalyst-free approach in the context of transition metals. bohrium.com

The following table provides examples of catalyst-free reactions involving sulfinate salts.

| Reactants | Conditions | Product | Yield (%) |

| Diaryliodonium Triflate, Aryl Sulfinate | Neat | Diaryl Sulfone | Satisfactory |

| 1,2-Dibromide, Sodium Sulfinate | DMF, 80 °C | (E)-Vinyl Sulfone | 65–88 |

| Aryl Sulfinate, Alkene | Visible Light, Eosin Y, Nitrobenzene | Vinyl Sulfone | Moderate to Excellent |

Advanced Spectroscopic and Structural Characterization Techniques for Lithium 1+ 2 Tert Butoxy 2 Oxoethane 1 Sulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, a multi-pronged NMR approach is essential for unambiguous structural confirmation and for understanding its behavior in various solvent environments.

Analysis of multiple different nuclei provides a comprehensive dataset for structural assignment.

¹H NMR Spectroscopy : Proton NMR provides information on the number and type of hydrogen atoms. The spectrum for this compound is expected to be relatively simple, confirming the presence of the tert-butyl and methylene (B1212753) groups. The tert-butyl group's nine equivalent protons would produce a sharp singlet, while the two protons of the methylene group adjacent to the sulfinate would also yield a singlet. The integration of these peaks in a 9:2 ratio would be a key confirmation of the structure.

¹³C NMR Spectroscopy : Carbon NMR identifies all unique carbon environments within the molecule. The spectrum would be expected to show four distinct signals corresponding to the methyl carbons and the quaternary carbon of the tert-butyl group, the methylene carbon, and the ester carbonyl carbon. The chemical shifts of these signals provide evidence for the electronic environment of each carbon atom.

⁷Li NMR Spectroscopy : As an ionic lithium compound, ⁷Li NMR is invaluable for probing the environment of the lithium cation. The chemical shift of the ⁷Li nucleus is highly sensitive to its coordination sphere, including interactions with the sulfinate anion and solvent molecules. The linewidth of the ⁷Li signal can also provide insights into the dynamics of ion pairing and aggregation in solution.

¹⁷O and ³³S NMR Spectroscopy : The low natural abundance and quadrupolar nature of ¹⁷O and ³³S nuclei make these NMR experiments challenging. However, if performed, ¹⁷O NMR could distinguish between the carbonyl and sulfinate oxygen environments. Similarly, ³³S NMR would provide direct information about the sulfur atom in the sulfinate group, which can be useful for studying its bonding and electronic structure.

Table 1: Expected Multi-Nuclear NMR Data for Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate This table outlines the anticipated signals and the structural information that would be derived from multi-nuclear NMR experiments.

| Nucleus | Expected Signal(s) | Structural Information Provided |

|---|---|---|

| ¹H | Singlet (9H, tert-butyl) Singlet (2H, methylene) | Confirms the presence and ratio of distinct proton environments. |

| ¹³C | Four unique signals: -C(CH₃)₃ -C(CH₃)₃ -CH₂SO₂⁻ -C=O | Verifies the carbon framework and functional groups. |

| ⁷Li | One signal (chemical shift is solvent-dependent) | Probes the coordination environment, solvation, and aggregation state of the Li⁺ ion. |

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, which lacks adjacent, non-equivalent protons, the COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the methylene and tert-butyl proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link the proton signal of the methylene group to its corresponding carbon signal and the tert-butyl protons to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds). HMBC is critical for assembling the molecular fragments. Key expected correlations would include the methylene protons to the carbonyl carbon and the tert-butyl protons to the ester quaternary and carbonyl carbons. These correlations would unambiguously establish the connectivity of the entire anionic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies atoms that are close in space, regardless of their bonding connectivity. For a small molecule, intramolecular NOEs would confirm expected spatial relationships. More advanced NOESY experiments could reveal intermolecular interactions, providing evidence for aggregation or specific ion-pairing configurations with the lithium cation in solution.

Table 2: Application of 2D NMR for Structural Verification This table summarizes how various 2D NMR techniques would be used to confirm the molecular structure.

| Technique | Purpose | Expected Observation for Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate |

|---|---|---|

| COSY | Identifies H-H bond connectivity | No cross-peaks, confirming isolated spin systems. |

| HSQC | Maps protons to their directly attached carbons | Correlation between CH₂ protons and the CH₂ carbon; correlation between C(CH₃)₃ protons and the methyl carbons. |

| HMBC | Shows long-range (2-3 bond) H-C connectivity | Correlations from CH₂ protons to the C=O carbon; correlations from C(CH₃)₃ protons to the quaternary carbon and C=O carbon. |

| NOESY | Identifies through-space proximity | Intramolecular correlations confirming structure; potential for observing intermolecular correlations related to aggregation. |

Studying the compound's NMR spectra at different temperatures (Variable Temperature or VT-NMR) can reveal information about dynamic processes. For organolithium salts, aggregation is a common phenomenon in solution. VT-NMR studies, particularly monitoring the ⁷Li and ¹H chemical shifts, could indicate a temperature-dependent equilibrium between different aggregation states (e.g., monomers, dimers, polymers). Changes in signal multiplicity or linewidths as a function of temperature would provide quantitative data on the energetics of these dynamic equilibria.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography gives the precise atomic arrangement in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal.

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the unit cell, from which the positions of all atoms can be determined.

For lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, single-crystal X-ray diffraction would provide definitive information on:

Coordination of the Lithium Cation : It would reveal how the Li⁺ ion is coordinated by the oxygen atoms of the sulfinate and/or carbonyl groups.

Aggregation State : The analysis would determine if the compound exists as a discrete ion pair, a dimer, or a higher-order polymeric structure in the solid state.

Precise Molecular Geometry : It would yield exact measurements of all bond lengths and angles, providing insight into the electronic distribution within the sulfinate anion.

Table 3: Representative Data from Single-Crystal X-ray Diffraction This table illustrates the types of structural parameters obtained from a single-crystal X-ray analysis.

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit in the crystal lattice. |

| Li-O Bond Lengths (Å) | Precise distances between the lithium ion and coordinating oxygen atoms, defining the coordination sphere. |

| S-O Bond Lengths (Å) | Distances between sulfur and oxygen in the sulfinate group. |

| O-S-O Bond Angle (°) | The angle within the sulfinate functional group. |

Powder X-ray Diffraction (PXRD) is used to analyze a powdered, microcrystalline sample. The technique generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. While single-crystal analysis determines the structure of one perfect crystal, PXRD is ideal for bulk sample analysis and is the primary tool for identifying polymorphism.

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties. PXRD would be used to:

Confirm Phase Purity : Ensure that a bulk sample consists of a single crystalline phase.

Identify Polymorphs : If the compound can crystallize in different forms under different conditions, PXRD can distinguish and identify each polymorph.

Monitor Phase Transitions : Study changes in the crystal structure as a function of temperature or pressure.

The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), contains a set of peaks whose positions and intensities are characteristic of the compound's crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The precise three-dimensional structure of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate can be determined using techniques like X-ray crystallography. While specific crystallographic data for this molecule is not publicly available, expected values for its key geometric parameters can be predicted based on data from structurally related compounds and general chemical principles.

The sulfinate group (R-SO₂⁻) is a key feature. The sulfur atom is expected to have a pyramidal geometry. The bond between the sulfur and the carbon of the ethane (B1197151) backbone (C-S) would typically fall in the range of 1.80-1.85 Å. The sulfur-oxygen (S-O) bonds in the sulfinate anion are expected to be equivalent due to resonance, with lengths around 1.50-1.55 Å, intermediate between a single and a double bond. The O-S-O bond angle would be anticipated to be around 110-115°.

The tert-butoxycarbonylmethyl group introduces an ester functionality and a bulky tert-butyl group. The C=O double bond of the ester is expected to have a length of approximately 1.20-1.23 Å, while the C-O single bond linking the carbonyl group to the tert-butyl group would be around 1.33-1.36 Å. The O-C(tert-butyl) bond is expected to be longer, in the range of 1.45-1.48 Å. The bond angles around the sp² hybridized carbonyl carbon are predicted to be approximately 120°.

Table 1: Predicted Bond Lengths, Bond Angles, and Torsional Angles for Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length (Å) | S | O | 1.50 - 1.55 | |

| S | C | 1.80 - 1.85 | ||

| C | =O | 1.20 - 1.23 | ||

| C(carbonyl) | -O | 1.33 - 1.36 | ||

| O | C(tert-butyl) | 1.45 - 1.48 | ||

| Bond Angle (°) | O | S | O | 110 - 115 |

| O | C(carbonyl) | C | ~120 | |

| Torsional Angle (°) | O-S-C-C | Variable |

Note: These are predicted values based on typical bond lengths and angles for similar functional groups and are not based on direct experimental data for the specified compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate (C₆H₁₁LiO₄S), the theoretical exact mass can be calculated. This technique would be crucial for confirming the molecular formula of a synthesized sample.

Table 2: Predicted HRMS Data for Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₁₂LiO₄S⁺ | 199.0436 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Fragments

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would cause the molecule to break into characteristic fragments. Analyzing these fragments helps in piecing together the molecular structure.

For lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, common fragmentation pathways would likely involve the loss of the tert-butyl group as a stable carbocation, the loss of carbon dioxide from the ester, and cleavage of the C-S bond. The presence of the lithium ion can also influence the fragmentation, leading to lithiated fragments.

Table 3: Plausible Fragmentation Pattern for Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| [M - CO₂]⁺ | Loss of carbon dioxide |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [C₄H₉]⁺ | tert-butyl carbocation |

Note: This represents a hypothetical fragmentation pattern.

Tandem Mass Spectrometry (MS/MS) for Complex Ion Structures

Tandem mass spectrometry (MS/MS) would be employed for more detailed structural analysis. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and its product ions are analyzed. This technique would be invaluable in confirming the connectivity of the atoms within the molecule. For instance, selecting the molecular ion and subjecting it to fragmentation would help to confirm the proposed fragmentation pathways listed in the table above and provide unambiguous evidence for the arrangement of the sulfinate, ethane, and tert-butoxycarbonyl groups.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Identification of Key Functional Groups (e.g., sulfinate, ester, tert-butyl)

Each functional group in lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate has characteristic vibrational modes that can be detected by IR and Raman spectroscopy.

Sulfinate Group (R-SO₂⁻): The sulfinate group is expected to show strong asymmetric and symmetric stretching vibrations for the S-O bonds. These are typically observed in the IR spectrum. The asymmetric stretch usually appears at a higher wavenumber than the symmetric stretch.

Ester Group (-CO₂R): The ester group will be characterized by a very strong C=O stretching band in the IR spectrum. The C-O stretching vibrations will also be present but are generally weaker and can be coupled with other vibrations.

tert-Butyl Group (-C(CH₃)₃): The tert-butyl group will exhibit characteristic C-H stretching and bending vibrations. The symmetric and asymmetric stretching of the C-H bonds in the methyl groups will appear at high wavenumbers. The bending vibrations, such as the umbrella mode, are also characteristic.

Raman spectroscopy would be complementary to IR spectroscopy. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the S-O and C-S vibrations may show strong signals in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfinate (S-O) | Asymmetric Stretch | 1050 - 1150 |

| Symmetric Stretch | 950 - 1050 | |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Ester (C-O) | Stretch | 1150 - 1250 |

| tert-Butyl (C-H) | Stretch | 2850 - 3000 |

| tert-Butyl (C-H) | Bend | 1370 - 1390 |

Note: These are predicted wavenumber ranges based on characteristic group frequencies.

Conformational Isomer Analysis

Information regarding the conformational isomers of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is not available in published literature. Analysis of conformational isomers would typically involve computational modeling (such as DFT calculations) to determine the potential energy surface and identify stable rotamers or invertomers, alongside experimental techniques like variable-temperature NMR spectroscopy to study the dynamics and populations of these isomers in solution. However, no such studies have been reported for this compound.

Electronic Spectroscopy (UV-Vis, CD)

No electronic spectroscopy data has been published for lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate.

UV-Vis for Electronic Transitions (if relevant)

There is no available UV-Vis spectroscopic data for this compound. A UV-Vis analysis would provide information on the electronic transitions within the molecule, typically involving promotions of electrons from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., n→π* or π→π* transitions). Without experimental spectra or computational results, no discussion of its electronic transitions is possible.

Circular Dichroism (CD) for Chiral Information (if applicable)

The applicability of Circular Dichroism spectroscopy depends on the chirality of the molecule. Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate possesses a stereocenter at the sulfur atom of the sulfinate group, making it a chiral compound. Therefore, its enantiomers would be expected to produce CD spectra. However, no CD spectroscopic studies have been reported for this compound, and there is no information on its synthesis in an enantiomerically enriched form.

Computational and Theoretical Studies on Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate: A Review of Currently Available Research

Extensive and systematic searches of scientific literature and computational chemistry databases have been conducted to gather information regarding theoretical and computational studies on the chemical compound lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate. These searches were specifically targeted to find research pertaining to its electronic structure and reaction mechanisms, following a detailed outline of computational methodologies.

Despite these thorough efforts, no dedicated computational or theoretical studies specifically focusing on lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate could be identified in the publicly available scientific literature. Consequently, there is no published research data to populate the requested sections on quantum chemical calculations or computational modeling of its reaction mechanisms.

This includes a lack of specific findings related to:

Computational and Theoretical Studies on Lithium 1+ 2 Tert Butoxy 2 Oxoethane 1 Sulfinate

Reaction Mechanism Elucidation via Computational Modeling:

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

As a result of the absence of specific research on this compound, it is not possible to construct an article that adheres to the provided outline and content requirements, which mandate a focus solely on lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate. The creation of data tables and the presentation of detailed research findings are precluded by the lack of source material.

It appears that this specific molecule has not yet been a subject of published computational chemistry research. Therefore, the information required to generate the requested scientific article is not available at this time.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be validated against experimental data to confirm molecular structures and understand electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, particularly using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, have become highly reliable for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netchemaxon.com For lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, predicting the chemical shifts of the methylene (B1212753) protons adjacent to the sulfinate group and the tert-butyl protons would be of particular interest.

The accuracy of these predictions is sensitive to the chosen computational level of theory, including the functional and basis set. researchgate.net Furthermore, including solvent effects in the calculations is often crucial for achieving good agreement with experimental values obtained in solution. Studies on organosulfur compounds have demonstrated the utility of DFT-GIAO methods in distinguishing between different oxidation states of sulfur based on predicted NMR spectra. chemaxon.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-butoxy (B1229062) (CH₃) | 1.4 - 1.6 | 28 - 30 |

| tert-butoxy (C) | - | 80 - 82 |

| -CH₂- | 2.5 - 2.8 | 55 - 60 |

| -C=O | - | 170 - 175 |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar functional groups.

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of a molecule. DFT calculations are widely used to compute these vibrational frequencies. youtube.comnih.gov For lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, key vibrational modes would include the S=O stretching frequency of the sulfinate group, the C=O stretch of the ester, and various C-H stretching and bending modes.

Theoretical calculations can help in the assignment of complex experimental spectra. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov The calculated IR and Raman intensities can also aid in interpreting the experimental spectra.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra by calculating the energies and oscillator strengths of electronic excitations. doi.org For lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate, electronic transitions would likely involve the non-bonding electrons on the oxygen and sulfur atoms of the sulfinate and carbonyl groups. The solvent can have a significant effect on the position of absorption maxima (solvatochromism), which can be modeled computationally. doi.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is used for chiral molecules. While the parent compound is not chiral, chiral derivatives could be studied using CD, and computational simulations would be essential for assigning the absolute configuration based on the predicted spectrum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are not accessible from static quantum chemical calculations. uic.edu

In the context of lithium salts used in batteries, MD simulations have been instrumental in understanding the conformational changes of organic salts in different solvent environments, which in turn affects their solubility and transport properties. acs.orgacs.org For the title compound, MD simulations could elucidate the preferred coordination geometry of the lithium ion and the flexibility of the tert-butoxy and sulfinate moieties. This information is crucial for understanding its reactivity and interactions with other molecules.

Intermolecular Interactions and Aggregation Behavior

The behavior of organolithium compounds in solution is heavily influenced by the formation of aggregates, which can significantly impact their reactivity and physical properties. The aggregation state is a result of a delicate balance between intermolecular interactions, solvent effects, and the steric and electronic nature of the organic anion.

Nature of Intermolecular Interactions: The primary intermolecular forces at play in the aggregation of lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate are expected to be strong ion-ion interactions between the lithium cations (Li⁺) and the sulfinate anions. The sulfinate group, with its negatively charged oxygen and sulfur atoms, can act as a multidentate ligand, bridging multiple lithium centers. This leads to the formation of various aggregate structures, such as dimers, trimers, and tetramers.

Computational studies on similar species, like lithium enolates, have shown that the geometries of these aggregates are often characterized by the formation of Li-O clusters. nih.gov Density functional theory (DFT) calculations have been instrumental in elucidating the structures of these aggregates, revealing arrangements that maximize electrostatic interactions. nih.gov For instance, tetrameric structures with a cubane-like Li₄O₄ core are commonly observed for lithium enolates in solution. acs.org It is plausible that lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate would adopt similar aggregated forms.

Influence of the tert-Butoxy Group: The bulky tert-butoxy group is anticipated to exert a significant steric influence on the aggregation process. This steric hindrance may limit the size of the aggregates formed, potentially favoring smaller aggregates like dimers or tetramers over larger oligomers. The presence of the ester functionality introduces additional coordination sites (the carbonyl and ether oxygens) which could interact with the lithium cations, further influencing the structure and stability of the aggregates.

Solvent Effects: The nature of the solvent plays a crucial role in the aggregation equilibrium. Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or dimethyl ether (DME), can solvate the lithium cations, breaking down larger aggregates into smaller, more reactive species. researchgate.net Computational models that incorporate solvent effects, either through explicit solvent molecules or continuum solvation models, have demonstrated that solvation significantly reduces the exothermicity of aggregation. acs.orgnih.gov The choice of solvent can therefore be a critical parameter in controlling the reactivity of lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate. Molecular dynamics simulations of various lithium salts in different organic solvents have highlighted the importance of solvent molecular shape and polarity in determining the solvation number and solubility of the salt. acs.orgresearchgate.net

Interactive Data Table: Calculated Aggregation Energies of Model Lithium Enolates in the Gas Phase and THF

| Aggregate | Gas Phase ΔG (kcal/mol) | THF ΔG (kcal/mol) |

| Dimer | -40.5 | -5.2 |

| Tetramer | -120.7 | -20.1 |

| Hexamer | -165.8 | -25.3 |

| Data derived from computational studies on lithium enolates, serving as an illustrative model. |

Design of New Reagents and Reactions based on Theoretical Insights

Theoretical insights into the structure, stability, and reactivity of lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate and related compounds can guide the rational design of new synthetic methodologies.

Controlling Reactivity through Aggregation State: As computational studies on lithium enolates have shown, the reactivity of different aggregates can vary significantly, with monomers and smaller aggregates generally being more reactive than larger ones. nih.gov By understanding the factors that control the aggregation equilibrium, such as solvent and temperature, it may be possible to tune the reactivity of lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate for specific applications. For example, using a strongly coordinating solvent could favor the formation of more reactive, less aggregated species.

Sulfinate Anion as a Nucleophile: The sulfinate anion is a versatile nucleophile, capable of reacting at either the sulfur or oxygen atom. researchgate.net Computational chemistry can be employed to predict the preferred site of reaction under different conditions. DFT calculations can be used to model the transition states for S-alkylation and O-alkylation, providing insights into the kinetic and thermodynamic factors that govern regioselectivity. The unusual nucleophilicity of alkyl sulfinates has been attributed to the in situ release of sulfinic acids, a mechanism supported by mechanistic analysis. nih.gov

Design of Novel Precursors for Radical Chemistry: Recent studies have highlighted the utility of sulfinates as precursors for generating sulfonyl radicals under mild conditions. acs.org Theoretical calculations can aid in the design of new sulfinate-based reagents with tailored properties for radical generation. For instance, DFT can be used to calculate bond dissociation energies and to model the stability of the resulting radicals, facilitating the design of efficient radical initiators.